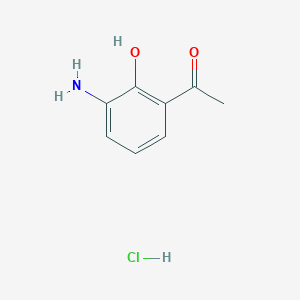

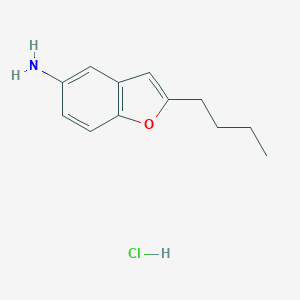

3'-Amino-2'-hydroxyacetophenone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including acetylation, methylation, and rearrangement processes. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone starts with 3-aminophenol, which undergoes acetylation and methylation, followed by a Fries rearrangement to yield N-(4-acetyl-3-hydroxyphenyl)acetamide. This intermediate is then deacetylated and subjected to diazotization and the Sandmeyer reaction, resulting in an overall yield of about 44% . Similarly, the synthesis of 3-hydroxy-2-oxindole derivatives is achieved through a palladium-catalyzed tandem C–H cycloaddition and oxidation of α-aminoacetophenone, indicating the potential for complex reactions involving aminoacetophenone derivatives .

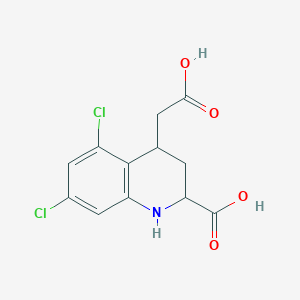

Molecular Structure Analysis

The molecular structure of 3'-Amino-2'-hydroxyacetophenone hydrochloride can be inferred to contain an amino group and a hydroxy group attached to an acetophenone backbone. The presence of these functional groups suggests that the compound could participate in various chemical reactions, such as cycloaddition and oxidation, similar to the reactions observed in the synthesis of 3-hydroxy-2-oxindole derivatives .

Chemical Reactions Analysis

The chemical reactions involving aminoacetophenone derivatives can be complex. For example, the formation of 2-aminoacetophenone in wines is believed to occur through oxidative degradation of indole-3-acetic acid after sulfuration, proceeding via intermediates such as 3-(2-formylaminophenyl)-3-oxopropionic acid and 2-formamidoacetophenone . This suggests that 3'-Amino-2'-hydroxyacetophenone hydrochloride could also undergo similar oxidative degradation reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3'-Amino-2'-hydroxyacetophenone hydrochloride are not directly discussed in the provided papers, the properties of similar compounds can be indicative. For instance, the solubility, melting point, and reactivity of the compound would be influenced by the presence of the amino and hydroxy groups. The compound's ability to form salts, such as the hydrochloride form, would affect its solubility in water and other solvents. The papers suggest that the compound could be synthesized and manipulated through various chemical reactions, which would be essential for its practical applications .

Applications De Recherche Scientifique

Synthesis Applications

- Synthesis of Derivatives : 3'-Amino-2'-hydroxyacetophenone hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 4-Choloro-2-hydroxyacetophenone through a series of reactions including acetylation, methylation, and Fries rearrangement (Teng Da-wei, 2011). Another example is its use in condensation reactions with trichloroacetonitrile to form hydroxyaryl β-amino-β-trichloromethylvinyl ketones (V. Sosnovskikh et al., 2000).

Material Science and Sorption Studies

- Immobilization on Surfaces : It has been immobilized onto silica gel surfaces modified with 3-aminopropyltrimethoxy silane for sorption studies of metal ions like Cu(II), Ni(II), and Co(II). This modification is significant for understanding the mechanism of sorption and separation of these metal ions from aqueous solutions (A. Cimen et al., 2015).

Organic Chemistry and Catalysis

- Catalytic Reactions : In organic chemistry, it's used in the iridium-catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions, leading to C-alkylated products (J. Hunter et al., 2017).

Biochemistry and Plant Science

- Phytoanticipin in Plants : In plant science, a derivative, 3-hydroxyacetophenone, acts as a phytoanticipin in carnations, offering resistance against Fusarium oxysporum, a harmful fungus (P. Curir et al., 1996).

Pharmaceutical Applications

- Antimicrobial Activity : Derivatives of 3'-Amino-2'-hydroxyacetophenone hydrochloride are synthesized for potential antimicrobial applications. For example, a variety of pyrimidines synthesized from it have been evaluated for their antimicrobial properties (N. Srinath et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWMUKIPTBQFPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332627 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2'-hydroxyacetophenone hydrochloride | |

CAS RN |

90005-55-3 |

Source

|

| Record name | 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)